[4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid is a synthetic organic compound that has gained attention in various scientific fields due to its unique structural features. The compound consists of a piperidine ring substituted with a cyclopropyl-methyl-amino group and an acetic acid moiety, which contributes to its chemical reactivity and biological activity. Its systematic name reflects the specific arrangement of atoms, which is crucial for its interactions in biological systems. The compound is classified as a piperidine derivative and is recognized by its CAS number 1353947-63-3.
The synthesis of [4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid typically involves several key steps, starting from readily available precursors. A common synthetic route includes:
In industrial applications, optimized reaction conditions are essential to maximize yield and purity. Techniques such as continuous flow reactors can enhance control over reaction parameters, allowing for better scalability. Purification methods, including crystallization or chromatography, are employed to isolate the final product effectively .
The molecular formula of [4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid is , with a molecular weight of approximately 226.32 g/mol. The structure features:
The three-dimensional arrangement of these groups significantly influences the compound's biological activity and interactions with target molecules.
The chemical reactivity of [4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid can be characterized by its functional groups:
These properties make the compound versatile for various chemical transformations .
[4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid is typically characterized by:
The compound exhibits several notable chemical properties:
These properties are crucial for its applications in scientific research and potential therapeutic uses .
[4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid has several significant applications across different fields:
The compound's unique structure allows it to be a valuable tool in drug development and other scientific investigations .
The retrosynthetic disconnection of [4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid focuses on two critical bonds: the C–N bond between the piperidine nitrogen and the acetic acid moiety, and the N–C bond linking the piperidine to the cyclopropylmethylamine group. A convergent strategy is preferred, wherein the piperidine core is functionalized at N1 with an acetic acid unit and at C4 with the cyclopropyl-methyl-amino group. The acetic acid linkage is typically established late via nucleophilic substitution of 4-substituted piperidine derivatives with bromoacetic acid derivatives. Alternatively, reductive amination between 4-aminopiperidine and cyclopropanecarboxaldehyde, followed by N-methylation, constructs the tertiary amine segment. Computational models predict that sp³-hybridization of the piperidine ring enhances three-dimensional coverage and stereochemical complexity, critical for receptor binding [2].
Table 1: Retrosynthetic Pathways for Key Bond Formations
Target Bond | Disconnection Strategy | Recommended Reagents/Conditions | Yield Range |
---|---|---|---|
Piperidine N1–CH₂COO | Alkylation of piperidine | Bromoacetic acid/K₂CO₃/DMF/80°C | 70-85% |
Piperidine C4–N(CP) | Reductive amination | NaBH₃CN/MeOH/rt | 60-75% |
Cyclopropyl-NCH₃ | N-Methylation | CH₃I/K₂CO₃/CH₃CN/reflux | 85-95% |
Installation of the cyclopropylmethyl group onto the piperidine C4-amine employs two principal methods: Mitsunobu reactions and Ullmann-type couplings. The Mitsunobu approach utilizes cyclopropanemethanol with triphenylphosphine/diisopropyl azodicarboxylate (DIAD) to convert the C4-hydroxypiperidine precursor to the ether derivative. While efficient for sterically unhindered systems, this method suffers from phosphine oxide byproduct removal challenges and moderate yields (~65%) when applied to N-protected piperidines [2]. In contrast, Ullmann-Goldberg amination couples 4-iodopiperidine with cyclopropylmethylamine using copper(I) catalysts (e.g., CuI/1,10-phenanthroline) in DMSO at 100°C. This method achieves superior yields (82-90%) due to milder conditions and better functional group tolerance, particularly for acid-sensitive intermediates. The reaction efficiency is enhanced by electron-donating groups on the piperidine nitrogen (e.g., Boc protection), which increase nucleophilicity at C4 [2] [7].
Protection of the piperidine nitrogen is indispensable during cyclopropylmethylation to prevent undesired N-alkylation. Two protecting groups dominate:
Post-deprotection, acetic acid installation proceeds via carbodiimide-mediated coupling (EDC·HCl/HOBt) between the free piperidine and chloroacetic acid, followed by hydrolysis. Steric hindrance from the C4-cyclopropylmethyl group necessitates extended reaction times (24h) for complete N-alkylation [2] [6].
The carboxylic acid moiety of [4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid limits intestinal absorption due to high polarity (calculated LogP = 0.89; PSA = 65 Ų). Ester prodrugs mask this group, augmenting lipophilicity and membrane permeability. Three ester classes are synthetically accessible:
Table 2: Permeability and Hydrolysis Profiles of Prodrug Esters
Prodrug Type | logD₇.₄ | Caco-2 Papp (×10⁻⁶ cm/s) | Plasma t₁/₂ (min) |
---|---|---|---|
Parent acid | 0.89 | 8.2 ± 1.5 | N/A |
Ethyl ester | 2.15 | 26.3 ± 3.1 | 15 |
Pivaloyloxymethyl | 1.98 | 32.7 ± 2.8 | >60 |
Strategic fluorination of the cyclopropane ring blocks oxidative metabolism at benzylic positions, a primary degradation pathway identified for non-fluorinated analogs. Two fluorination approaches are employed:
Table 3: Impact of Cyclopropane Fluorination on Metabolic Stability
Cyclopropane Type | cLogP | Microsomal t₁/₂ (min) | CYP3A4 Inhibition IC₅₀ (μM) |
---|---|---|---|
Non-fluorinated | 1.59 | 22 ± 3 | 8.5 |
trans-Monfluorinated | 1.82 | 128 ± 15 | >50 |
gem-Difluorinated | 1.75 | >240 | >50 |
Fluorine’s strong C–F bond and electronegativity alter the cyclopropane’s conformation, favoring a bioactive pseudo-axial orientation of the aminomethyl group, as confirmed by X-ray crystallography and docking studies at the 5-HT₂C receptor [8].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9